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Compound of Interest

Compound Name: Tridecane-1,13-diamine

Cat. No.: B079978 Get Quote

An In-depth Technical Guide to the Theoretical Properties and Computed Descriptors of

Tridecane-1,13-diamine

Introduction
Tridecane-1,13-diamine is a long-chain aliphatic diamine with the chemical formula

C13H30N2.[1] As with many long-chain diamines, its properties are of interest in various fields,

including polymer chemistry, materials science, and as a potential linker molecule in drug

development. This technical guide provides a summary of the key theoretical and computed

physicochemical properties of tridecane-1,13-diamine, offering a foundation for researchers,

scientists, and professionals in drug development. The data presented herein is derived from

computational chemistry models, which are essential tools for predicting molecular behavior

and guiding experimental design.

Computed Descriptors
The following table summarizes the key computed molecular descriptors for tridecane-1,13-
diamine. These descriptors are crucial for predicting the molecule's behavior in various

chemical and biological systems.
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Property Value Reference

Molecular Formula C13H30N2 Computed by PubChem 2.2[1]

Molecular Weight 214.39 g/mol Computed by PubChem 2.2[1]

Exact Mass 214.240898965 Da Computed by PubChem 2.2[1]

Monoisotopic Mass 214.240898965 Da Computed by PubChem 2.2[1]

XLogP3-AA (Lipophilicity) 3.6 Computed by XLogP3 3.0[1]

Hydrogen Bond Donor Count 2
Computed by Cactvs

3.4.8.24[1]

Hydrogen Bond Acceptor

Count
2

Computed by Cactvs

3.4.8.24[1]

Rotatable Bond Count 12
Computed by Cactvs

3.4.8.24[1]

Topological Polar Surface Area

(TPSA)
52 Å²

Computed by Cactvs

3.4.8.24[1]

Heavy Atom Count 15 Computed by PubChem[1]

Formal Charge 0 Computed by PubChem[1]

Complexity 92.7
Computed by Cactvs

3.4.8.24[1]

Methodologies for Computed Descriptors
The theoretical descriptors presented in this guide are obtained through computational

methods rather than direct experimental measurement. These in silico techniques provide

valuable insights into the physicochemical properties of molecules. The methodologies used for

the descriptors of tridecane-1,13-diamine are as follows:

PubChem (Version 2.2): This computational engine was used to determine the fundamental

properties of the molecule, including its molecular formula, molecular weight, exact mass,

and monoisotopic mass. These calculations are based on the elemental composition and

isotopic distribution of the molecule's constituent atoms.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Tridecane-1_13-diamine
https://pubchem.ncbi.nlm.nih.gov/compound/Tridecane-1_13-diamine
https://pubchem.ncbi.nlm.nih.gov/compound/Tridecane-1_13-diamine
https://pubchem.ncbi.nlm.nih.gov/compound/Tridecane-1_13-diamine
https://pubchem.ncbi.nlm.nih.gov/compound/Tridecane-1_13-diamine
https://pubchem.ncbi.nlm.nih.gov/compound/Tridecane-1_13-diamine
https://pubchem.ncbi.nlm.nih.gov/compound/Tridecane-1_13-diamine
https://pubchem.ncbi.nlm.nih.gov/compound/Tridecane-1_13-diamine
https://pubchem.ncbi.nlm.nih.gov/compound/Tridecane-1_13-diamine
https://pubchem.ncbi.nlm.nih.gov/compound/Tridecane-1_13-diamine
https://pubchem.ncbi.nlm.nih.gov/compound/Tridecane-1_13-diamine
https://pubchem.ncbi.nlm.nih.gov/compound/Tridecane-1_13-diamine
https://www.benchchem.com/product/b079978?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Tridecane-1_13-diamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


XLogP3 (Version 3.0): This is an atomistic method for calculating the octanol/water partition

coefficient (logP), which is a measure of a molecule's lipophilicity.[1] XLogP3 predicts logP

based on the molecule's structure by summing the contributions of its constituent atoms and

correction factors for intramolecular interactions. A value of 3.6 for tridecane-1,13-diamine
suggests a moderate level of lipophilicity.

Cactvs (Version 3.4.8.24): This comprehensive chemical information toolkit was employed to

calculate several key descriptors.[1]

Hydrogen Bond Donor and Acceptor Count: These are determined by identifying the

number of N-H (donors) and N (acceptors) groups in the molecule. Tridecane-1,13-
diamine has two primary amine groups, each with two hydrogen atoms, but the software

counts the number of groups capable of donating, hence two donors. The two nitrogen

atoms act as hydrogen bond acceptors.

Rotatable Bond Count: This is the number of bonds that allow free rotation around them.

For tridecane-1,13-diamine, this is primarily the single bonds in the long carbon chain.

Topological Polar Surface Area (TPSA): This is calculated by summing the surface

contributions of all polar atoms (in this case, the nitrogen atoms of the amine groups).

TPSA is a good predictor of a molecule's ability to permeate cell membranes.

Complexity: This is a measure of the intricacy of a molecule's structure, calculated using

the Bertz/Hendrickson/Ihlenfeldt formula.

Logical Workflow for Utilizing Computed
Descriptors
The following diagram illustrates a typical workflow for the computation and application of

theoretical molecular descriptors in a research and development context.
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Caption: Workflow for the computation and application of theoretical molecular descriptors.

Conclusion
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The computed descriptors for tridecane-1,13-diamine provide a valuable starting point for

understanding its potential applications. The moderate lipophilicity, coupled with the presence

of two primary amine groups capable of hydrogen bonding, suggests a molecule with

amphiphilic properties. These characteristics are desirable in applications such as surfactants,

corrosion inhibitors, and as building blocks for polyamides and other polymers. In the context of

drug development, its long, flexible chain and terminal functional groups make it a candidate for

use as a linker in molecules such as PROTACs (PROteolysis TArgeting Chimeras). The

theoretical data presented in this guide serves as a critical resource for further in silico

modeling and for the design of subsequent experimental studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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